3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one involves interactions with various molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Structurally similar but with different functional groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with similar oxadiazole rings but different substituents.
Uniqueness
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H14N4O2/c15-13-14(18-20-17-13)16-11-6-10(7-12(19)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,17)(H,16,18) |
InChI Key |
JSJOZDRZAFSUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NON=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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